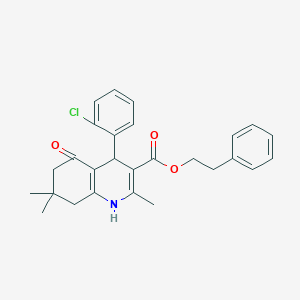![molecular formula C16H17ClN2O3 B11688001 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11688001.png)
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, an ethylphenoxy group, and a nitro group attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a chloroaniline derivative reacts with an ethylphenoxyethyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.
Major Products Formed
Oxidation: Formation of an amino derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for unique reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C16H17ClN2O3 |
|---|---|
Peso molecular |
320.77 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-12-3-6-14(7-4-12)22-10-9-18-15-11-13(17)5-8-16(15)19(20)21/h3-8,11,18H,2,9-10H2,1H3 |
Clave InChI |
SXCDFIWWBLFKQF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11687923.png)
![N-(3-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11687931.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B11687935.png)
![methyl 4-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11687942.png)
![2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B11687954.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687959.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687983.png)

![(3E)-1-(4-acetylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687988.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
